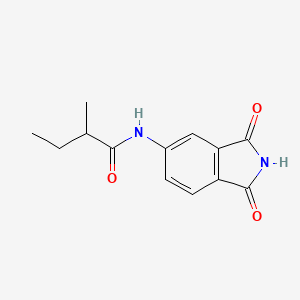
N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-2-methylbutanamide
説明
N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-2-methylbutanamide, also known as MI-2, is a small molecule inhibitor that has shown potential in cancer research. MI-2 is a selective inhibitor of the MDM2-p53 interaction, which is a critical pathway in the regulation of the tumor suppressor protein p53. The inhibition of this pathway by MI-2 has been shown to induce apoptosis in cancer cells, making it a promising candidate for cancer therapy.
作用機序
N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-2-methylbutanamide binds to the hydrophobic pocket of MDM2, which is critical for the interaction between MDM2 and p53. By binding to this pocket, N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-2-methylbutanamide disrupts the MDM2-p53 interaction, leading to the activation of the tumor suppressor protein p53. The activation of p53 induces apoptosis in cancer cells, making N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-2-methylbutanamide a promising candidate for cancer therapy.
Biochemical and Physiological Effects
N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-2-methylbutanamide has been shown to induce apoptosis in cancer cells by activating the tumor suppressor protein p53. This activation leads to the upregulation of pro-apoptotic genes and the downregulation of anti-apoptotic genes, resulting in the induction of apoptosis. N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-2-methylbutanamide has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
実験室実験の利点と制限
N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-2-methylbutanamide has several advantages for lab experiments, including its selectivity for the MDM2-p53 interaction, its ability to induce apoptosis in cancer cells, and its potential for use in the treatment of other diseases. However, N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-2-methylbutanamide also has limitations, including its low solubility in water and its potential for off-target effects.
将来の方向性
There are several future directions for the research and development of N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-2-methylbutanamide. These include the optimization of the synthesis process to increase the yield and purity of the final product, the development of more potent and selective inhibitors of the MDM2-p53 interaction, and the investigation of the potential of N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-2-methylbutanamide in combination with other cancer therapies. Additionally, the potential of N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-2-methylbutanamide in the treatment of other diseases such as neurodegenerative disorders and viral infections should be further explored.
科学的研究の応用
N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-2-methylbutanamide has been extensively studied in cancer research due to its ability to selectively inhibit the MDM2-p53 interaction. This pathway is frequently disrupted in cancer, leading to the inactivation of the tumor suppressor protein p53. The inhibition of this pathway by N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-2-methylbutanamide has been shown to induce apoptosis in cancer cells, making it a promising candidate for cancer therapy. N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-2-methylbutanamide has also been shown to have potential in the treatment of other diseases such as neurodegenerative disorders and viral infections.
特性
IUPAC Name |
N-(1,3-dioxoisoindol-5-yl)-2-methylbutanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O3/c1-3-7(2)11(16)14-8-4-5-9-10(6-8)13(18)15-12(9)17/h4-7H,3H2,1-2H3,(H,14,16)(H,15,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEOLCNIATDFEEU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(=O)NC1=CC2=C(C=C1)C(=O)NC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1,3-dioxoisoindol-5-yl)-2-methylbutanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N~1~-[4-(benzyloxy)phenyl]-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-phenylglycinamide](/img/structure/B4190610.png)
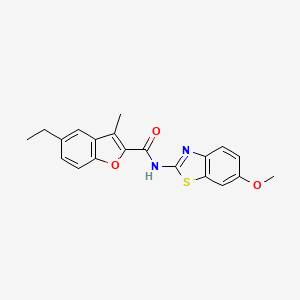
![4,7-dimethyl-5-[2-(4-methylphenyl)-2-oxoethoxy]-2H-chromen-2-one](/img/structure/B4190621.png)
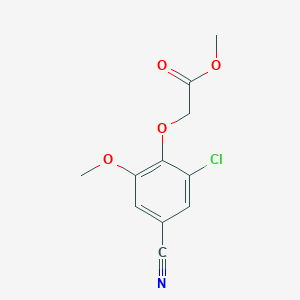

![2-[({4-amino-5-[(3,4-dimethylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}thio)methyl]-3-(2-chlorophenyl)-4(3H)-quinazolinone](/img/structure/B4190634.png)
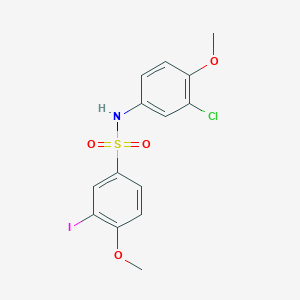
amino]-4-methoxy-N-(3-methylbutyl)benzenesulfonamide](/img/structure/B4190646.png)
![4-isopropyl-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B4190647.png)
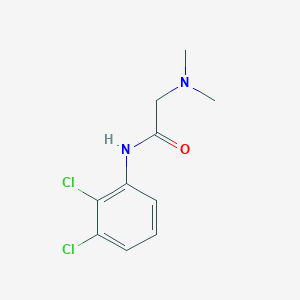
![4-(5-{4-[(3-chloro-1-benzothien-2-yl)carbonyl]-1-piperazinyl}-2-nitrophenyl)morpholine](/img/structure/B4190659.png)
![ethyl 4-(4-chlorophenyl)-6-[(4-methyl-1-piperidinyl)methyl]-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B4190666.png)

amino]benzoyl}amino)terephthalate](/img/structure/B4190694.png)